molecular formula C15H12N4O3S B2898771 N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396676-95-1

N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2898771
CAS No.: 1396676-95-1
M. Wt: 328.35
InChI Key: XHUHOBJVZOCAFO-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a thiophene ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of pyridine derivatives with thiophene-3-carboxylic acid derivatives under acidic or basic conditions.

  • Amide Bond Formation: Utilizing coupling agents such as carbodiimides or peptide coupling reagents to form the amide bond between the thiophene and oxazole rings.

  • Oxidation and Reduction Reactions: To introduce or modify functional groups on the pyridine and thiophene rings.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.

  • Reduction: Reduction of the oxazole ring can result in the formation of oxazolidine derivatives.

  • Substitution Reactions: Substitution at the pyridine or thiophene rings can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products Formed:

  • Pyridine N-oxides: Resulting from the oxidation of the pyridine ring.

  • Oxazolidines: Formed through the reduction of the oxazole ring.

  • Substituted Derivatives: Depending on the substitution pattern, various functionalized derivatives can be obtained.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets can lead to the development of new drugs for various diseases.

Industry: The compound's unique properties make it suitable for use in the development of advanced materials and chemical sensors. Its application in industrial processes can enhance the efficiency and effectiveness of various chemical reactions.

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(pyridin-3-ylmethyl)aniline: A compound with a similar pyridine structure but lacking the thiophene and oxazole rings.

  • N-(pyridin-3-ylmethyl)ethylamine: Another pyridine derivative used in organic synthesis.

  • N-(pyridin-3-ylmethyl)pyridin-3-amine: A compound with a pyridine ring linked to another pyridine ring.

Uniqueness: N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide stands out due to its combination of pyridine, thiophene, oxazole, and carboxamide groups. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-13(11-3-5-23-9-11)19-15-18-12(8-22-15)14(21)17-7-10-2-1-4-16-6-10/h1-6,8-9H,7H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUHOBJVZOCAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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